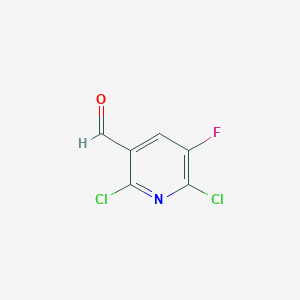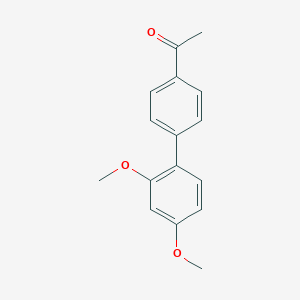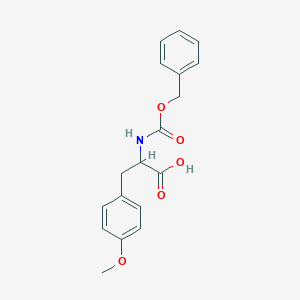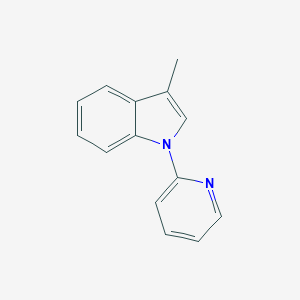
3-Methyl-1-(pyridin-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(pyridin-2-yl)-1H-indole, also known as MPI, is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that contains a pyridinyl group attached to an indole ring. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-indole is not fully understood. However, it has been suggested that 3-Methyl-1-(pyridin-2-yl)-1H-indole acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can lead to decreased inflammation and cell proliferation, which may contribute to the anti-inflammatory and anti-cancer properties of 3-Methyl-1-(pyridin-2-yl)-1H-indole.
生化和生理效应
3-Methyl-1-(pyridin-2-yl)-1H-indole has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Methyl-1-(pyridin-2-yl)-1H-indole has also been found to have neuroprotective effects, as it can protect against oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 3-Methyl-1-(pyridin-2-yl)-1H-indole in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, 3-Methyl-1-(pyridin-2-yl)-1H-indole has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 3-Methyl-1-(pyridin-2-yl)-1H-indole is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 3-Methyl-1-(pyridin-2-yl)-1H-indole. One area of interest is the development of 3-Methyl-1-(pyridin-2-yl)-1H-indole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-indole and its potential therapeutic applications. 3-Methyl-1-(pyridin-2-yl)-1H-indole may also have applications in the field of neurology, as it has been found to have neuroprotective effects. Further research is needed to explore these potential applications.
合成方法
3-Methyl-1-(pyridin-2-yl)-1H-indole can be synthesized through various methods, including the Pictet-Spengler reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The most commonly used method for synthesizing 3-Methyl-1-(pyridin-2-yl)-1H-indole is the Pictet-Spengler reaction, which involves the condensation of tryptamine and 2-pyridinecarboxaldehyde in the presence of a Lewis acid catalyst.
科学研究应用
3-Methyl-1-(pyridin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-Methyl-1-(pyridin-2-yl)-1H-indole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to have antiviral activity against the hepatitis C virus.
属性
CAS 编号 |
116359-75-2 |
|---|---|
产品名称 |
3-Methyl-1-(pyridin-2-yl)-1H-indole |
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
3-methyl-1-pyridin-2-ylindole |
InChI |
InChI=1S/C14H12N2/c1-11-10-16(14-8-4-5-9-15-14)13-7-3-2-6-12(11)13/h2-10H,1H3 |
InChI 键 |
MSUMVQYXDGNZSK-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
规范 SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
同义词 |
3-methyl-1-pyridin-2-yl-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



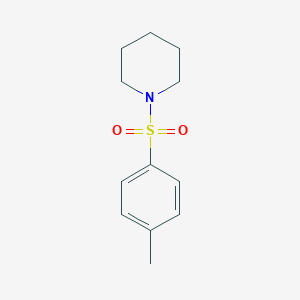
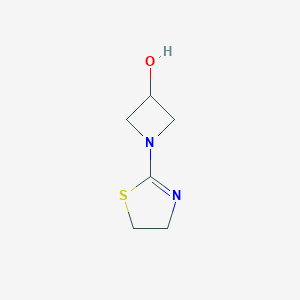
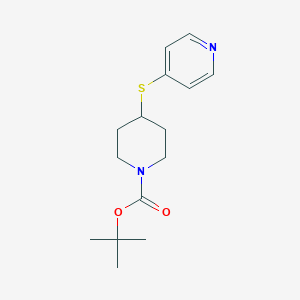
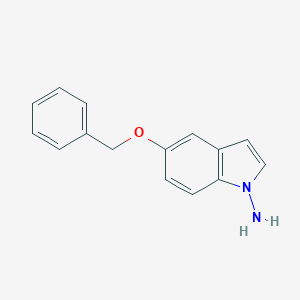

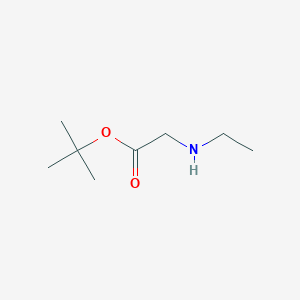
![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)

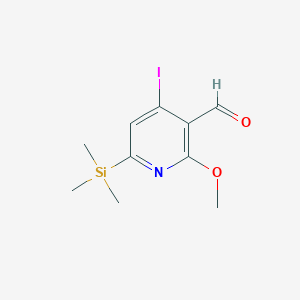
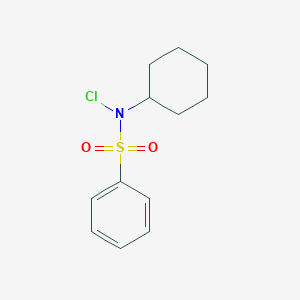
![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)
